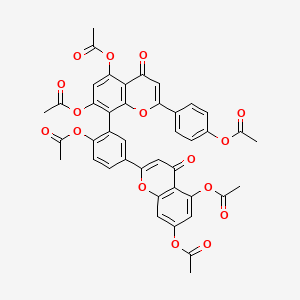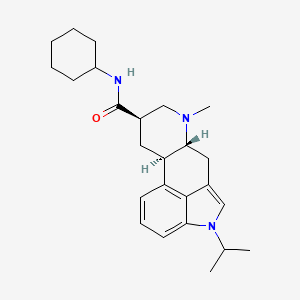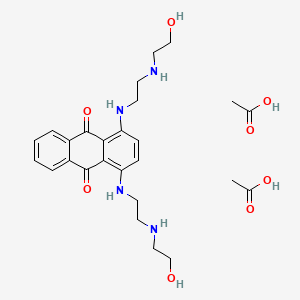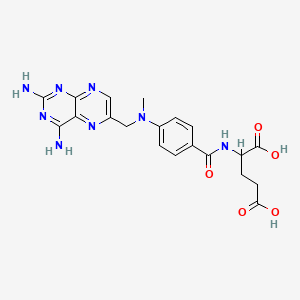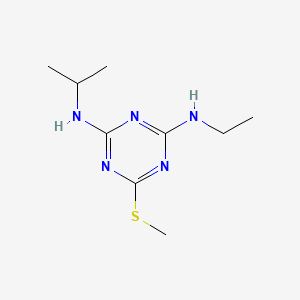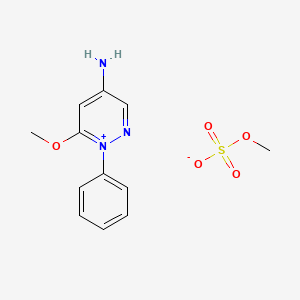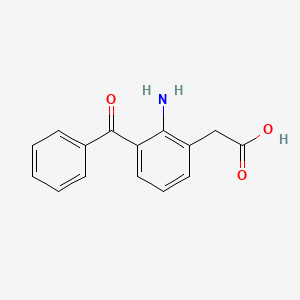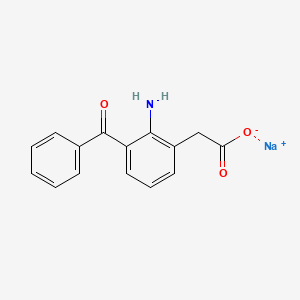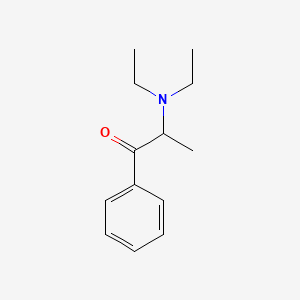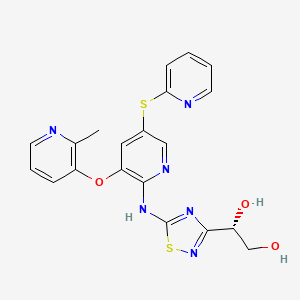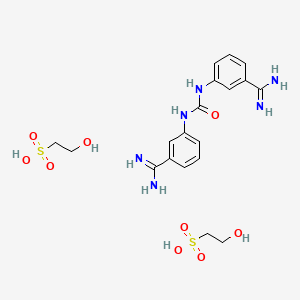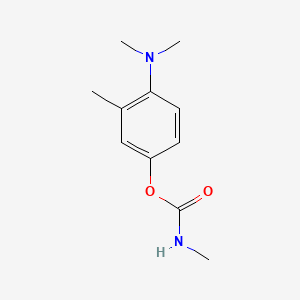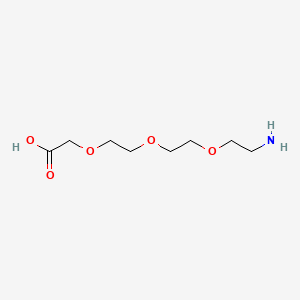![molecular formula C15H13N3O B1666043 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile CAS No. 241809-12-1](/img/structure/B1666043.png)
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile
Descripción general
Descripción
The compound “2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile” is also known as Harmine . It is a beta-carboline alkaloid with the empirical formula C13H12N2O . It has a molecular weight of 212.25 .
Molecular Structure Analysis
The compound has a non-polymer type . Its isomeric SMILES string isCc1c2c(ccn1)c3ccc(cc3[nH]2)OC . The acetyl group is twisted by 38.2(4)° out of the plane of the carboline ring . Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.247 . It has 28 atoms, 0 chiral atoms, 30 bonds, and 15 aromatic bonds . The formal charge is 0 .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Carcinogen Models
Research has been conducted on the synthesis and characterization of compounds related to 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide. These compounds have been studied for their role in aqueous solution chemistry and their relation to carcinogenic amines, providing insights into the chemical behavior of these complex molecules in different pH conditions (Rajagopal et al., 2003).
MALDI Matrices for Mass Spectrometry
Beta-carboline alkaloids, which include structures similar to 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, have been found to be effective as matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These compounds assist in the analysis of proteins, oligosaccharides, and other complex molecules in both positive and negative ion modes, demonstrating their utility in advanced analytical techniques (Nonami et al., 1998).
Synthesis of Labeled Compounds for Research
The synthesis of labeled compounds like [14C] and [13C4,D3]-N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide has been reported, which are structurally related to the compound of interest. These labeled molecules have significant importance in biochemical research, such as in the study of IKK inhibitors (Li et al., 2006).
Novel Antidiabetic Agents
Compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which share a structural framework with 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, have been synthesized and evaluated for their antidiabetic properties. These studies contribute to the development of novel therapeutic agents (Choudhary et al., 2011).
Propiedades
IUPAC Name |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFDJQKAPLIDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
